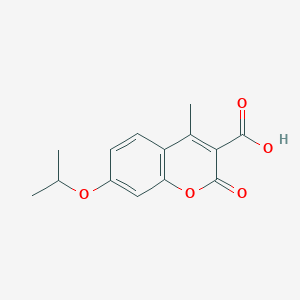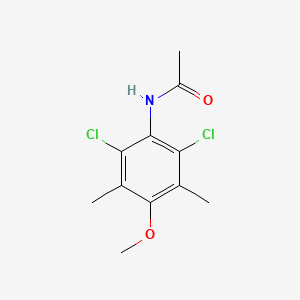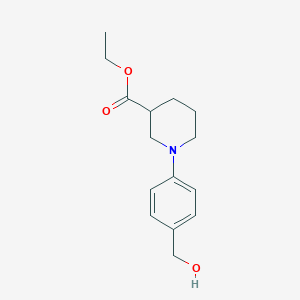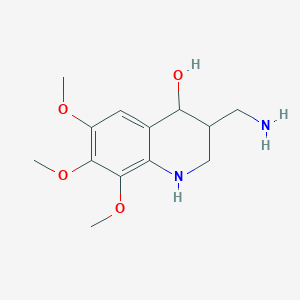
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromene core structure, which is a fused benzene and pyran ring system, with various functional groups attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid.
Purification: The final product is purified using recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The isopropoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles like sodium alkoxides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of alkyl or aryl derivatives.
Scientific Research Applications
7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in various diseases.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Chemical Biology: It serves as a probe for studying enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chromene core structure allows the compound to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of the target, depending on the specific interactions involved. The pathways affected by the compound’s action are often related to oxidative stress, inflammation, or microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxo-2H-chromene-3-carboxylic acid: Lacks the isopropoxy group, which may affect its biological activity and solubility.
7-Hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of an isopropoxy group, leading to different chemical reactivity and biological properties.
7-Ethoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid: Similar to the isopropoxy derivative but with an ethoxy group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the isopropoxy group in 7-Isopropoxy-4-methyl-2-oxo-2H-chromene-3-carboxylic acid imparts unique properties, such as increased lipophilicity and potential for enhanced membrane permeability. This can lead to improved bioavailability and efficacy in biological systems compared to similar compounds without the isopropoxy group.
Properties
Molecular Formula |
C14H14O5 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
4-methyl-2-oxo-7-propan-2-yloxychromene-3-carboxylic acid |
InChI |
InChI=1S/C14H14O5/c1-7(2)18-9-4-5-10-8(3)12(13(15)16)14(17)19-11(10)6-9/h4-7H,1-3H3,(H,15,16) |
InChI Key |
TYUGFTUUYZJTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)


![3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B15065284.png)





![1,1'-{5-Methyl-2-[(trimethylsilyl)oxy]-1,3-phenylene}di(ethan-1-one)](/img/structure/B15065320.png)
![7-Amino-4-[(morpholin-4-yl)methyl]-1,8-naphthyridin-2(1H)-one](/img/structure/B15065330.png)
![2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one](/img/structure/B15065338.png)


